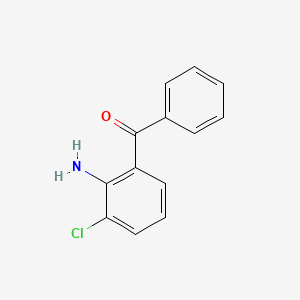

(2-Amino-3-chlorophenyl)(phenyl)methanone

Übersicht

Beschreibung

“(2-Amino-3-chlorophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H10ClNO . It is categorized as an impurity standard .

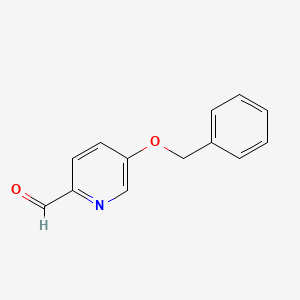

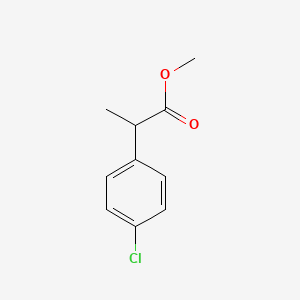

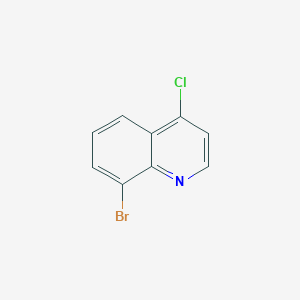

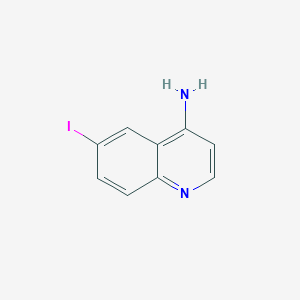

Molecular Structure Analysis

The molecular structure of “(2-Amino-3-chlorophenyl)(phenyl)methanone” is based on the molecular formula C13H10ClNO . The structure can be viewed using specific software .Physical And Chemical Properties Analysis

“(2-Amino-3-chlorophenyl)(phenyl)methanone” has a molecular weight of 233.69300 g/mol . The compound is described as a white to yellow crystalline powder .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

This compound is employed in analytical chemistry, particularly in quality control testing. It’s used for both qualitative and quantitative analyses in pharma release testing and method development .

Synthesis of Benzodiazepines

2-Amino-3-chlorobenzophenone: is a key precursor in the synthesis of benzodiazepines, a class of psychoactive drugs with various therapeutic applications such as anxiolytics and hypnotics .

Spectrophotometric Reagent

It acts as an electrophilic coupling spectrophotometric reagent. This application is crucial for developing new methods for the determination of contaminants like hexavalent chromium in environmental samples .

Electroanalytical Studies

The compound is used to study the electroanalytical behavior of certain pharmaceuticals, such as mexazolam, which is important for understanding their electrochemical properties and interactions .

Wirkmechanismus

Target of Action

It is known that this compound can be used in the synthesis of benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system .

Mode of Action

In the synthesis of benzodiazepines, it is likely that this compound interacts with other reactants to form complex structures that can bind to and modulate the activity of their target receptors .

Biochemical Pathways

It is known that this compound is a key intermediate in the synthesis of benzodiazepines . Benzodiazepines are known to enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Pharmacokinetics

The pharmacokinetics of benzodiazepines, which can be synthesized from this compound, have been extensively studied .

Result of Action

Benzodiazepines, which can be synthesized from this compound, are known to enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Action Environment

It is known that benzophenone derivatives can be influenced by environmental factors such as light and temperature .

Eigenschaften

IUPAC Name |

(2-amino-3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSDGBPFXACKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497492 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-chlorophenyl)(phenyl)methanone | |

CAS RN |

5621-66-9 | |

| Record name | (2-Amino-3-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS3G2YD8QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)